molecular formula C62H62Cl2P2Ru B578596 (S)-RuCl[(p-cymene)(DM-BINAP)]Cl CAS No. 1345887-44-6

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl

Cat. No. B578596
M. Wt: 1041.096
InChI Key: CBZXDZCPCDMKJU-UHFFFAOYSA-L
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Description

“(S)-RuCl[(p-cymene)(DM-BINAP)]Cl” is a chiral diamine ligand complexed with ruthenium . It is also known as Chloro(S)-(−)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthylruthenium(ΙΙ)chloride . Its linear formula is [C62H62ClP2Ru]+Cl- .

Scientific Research Applications

  • Geldbach, Pregosin, and Albinati (2003) explored the chemistry of Ruthenium(II) alkyl Binap complexes, revealing novel bonding and cyclometalation properties. These findings contribute to understanding the coordination chemistry and reactivity of similar ruthenium complexes (Geldbach, Pregosin, & Albinati, 2003).

  • Kluson et al. (2016) studied the interactions of the Ru-BINAP catalytic complex with inorganic matrices in the stereoselective hydrogenation of methylacetoacetate. They found that the stereoselective course was dependent on the mode of Ru-BINAP immobilization, highlighting the significance of support material in catalytic performance (Kluson et al., 2016).

  • Klaimanee et al. (2021) reported on ruthenium(II) p-cymene complexes based on organophosphorus ligands, demonstrating significant antiproliferative effects on breast cancer cells and antimicrobial activity. This suggests potential medical applications of such complexes in cancer therapy and infection control (Klaimanee et al., 2021).

  • Feng et al. (2022) achieved highly efficient asymmetric hydrogenation of N-heteroaryl vinyl ethers using the Ru-BINAP complex. This work is crucial in the field of asymmetric synthesis, providing a pathway to produce enantiomerically pure compounds (Feng et al., 2022).

  • Ohta et al. (1996) studied an anionic dinuclear BINAP−Ruthenium(II) complex, highlighting its use in asymmetric hydrogenation of functionalized olefins and ketones. This illustrates the potential of such complexes in catalyzing key reactions in organic synthesis (Ohta et al., 1996).

properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZXDZCPCDMKJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H62Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl

CAS RN

944451-25-6, 1345887-44-6
Record name [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name chloro[(S)-2,2´-bis(bis(3,5-dimethylphenyl)phosphino)-1,1´-binaphthyl](p-cymene)ruthenium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
S Feng, H Zhang, Z Tang, X Peng, M Yang… - … Process Research & …, 2022 - ACS Publications
Chemical process development efforts leading to the large-scale production of RGT-068A are discussed. Process optimization resulted in (1) successful replacement of the Stille …
Number of citations: 1 pubs.acs.org

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